molecular formula C21H15N3O3 B2917307 (3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide CAS No. 329786-48-3

(3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide

Cat. No. B2917307
CAS RN: 329786-48-3
M. Wt: 357.369
InChI Key: INHMEOGDACAECR-FLFQWRMESA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product .


Molecular Structure Analysis

This involves the use of various spectroscopic methods (like IR, NMR, Mass spectroscopy) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying the physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) of the compound .

Scientific Research Applications

Synthesis Methods

The synthesis of 3H-Naphtho[2.1-b]pyran-2-carboxamides (3H-Benzo[f]chromene-2-carboxamides) can be achieved through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids like ZnI2 and FeCl3. This method highlights a metal-free, environmentally friendly approach to prepare different benzo[f]chromene-2-carboxamide derivatives (Nizami & Hua, 2018).

Antibacterial Properties

Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives exhibit antibacterial effects against both Gram-negative and Gram-positive bacteria in vitro, making them significant in the field of medicinal chemistry (Pouramiri, Kermani, & Khaleghi, 2017).

Material Science Applications

In material science, these compounds have been used in the synthesis of metal–organic frameworks and for studying their thermostability and luminescence properties. Such frameworks can have applications in various fields, including catalysis and gas storage (Sun et al., 2012).

Chemical Transformations

The compounds have also been used in various chemical transformations. For instance, 3H-benzo[f]chromene-2-carboxamides have been used in the synthesis of chromen-4-ones, which are key intermediates in the preparation of hydroxybenzylated heterocycles (Raj & Ram, 2007).

Antioxidant and Antibacterial Agents

These derivatives have also been synthesized as potential antioxidant and antibacterial agents, exemplifying their relevance in pharmaceutical research (Subbareddy & Sumathi, 2017).

Mechanism of Action

If the compound is a drug, this would involve how the drug interacts with the body to produce its effects .

Safety and Hazards

This involves studying the safety measures that need to be taken while handling the compound, its toxicity, and the hazards associated with it .

Future Directions

This involves studying the current state of research on the compound and where future research is headed .

properties

IUPAC Name

(3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c22-19(25)17-12-16-15-9-5-4-6-13(15)10-11-18(16)27-21(17)24-23-20(26)14-7-2-1-3-8-14/h1-12H,(H2,22,25)(H,23,26)/b24-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHMEOGDACAECR-FLFQWRMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C\2/C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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